ethyl 2-[(4-methoxyphenyl)amino]thieno[3,2-d][1,3]thiazole-5-carboxylate
Description
Ethyl 2-[(4-methoxyphenyl)amino]thieno[3,2-d][1,3]thiazole-5-carboxylate is a type of organic medicinal compound . It belongs to the class of 2-aminothiazoles, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of such compounds involves several steps, including the use of FTIR and NMR for characterization . The yield of the synthesis process can vary, but it has been reported to be around 50-60% . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains a methoxy group (OCH3) and an amino group (NH2) attached to a phenyl ring . The molecular weight of the compound is 278.332 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps . The compound can interact with various enzymes and other molecules, leading to changes in its structure and properties .Physical And Chemical Properties Analysis
The compound has a melting point of around 196-202°C . It is characterized by certain spectral properties, such as specific peaks in its FTIR and NMR spectra . The compound is soluble in most organic solvents like alcohol and ether but insoluble in water .properties
IUPAC Name |
ethyl 2-(4-methoxyanilino)thieno[3,2-d][1,3]thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-3-20-13(18)12-8-11-14(21-12)22-15(17-11)16-9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCFUICFYDLPDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)SC(=N2)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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